
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde), also known as BMB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This inhibition leads to the suppression of cell growth and division, which is why 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as an anti-cancer agent.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the activity of certain enzymes and proteins in cells. Physiologically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the growth and division of cancer cells, which is why it has potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as a building block for the synthesis of new materials with unique properties. One limitation of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for the study of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde). One direction is to further investigate its anti-cancer properties and potential as a therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) and its effects in different experimental settings.
Conclusion:
In conclusion, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is a compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in different fields and experimental settings.
合成法
The synthesis of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) involves a reaction between 2-methoxybenzaldehyde and 1,4-butanediol in the presence of a catalyst. The reaction results in the formation of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) as a white powder.
科学的研究の応用
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
4-[4-(4-formyl-3-methoxyphenoxy)butoxy]-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-19-11-17(7-5-15(19)13-21)25-9-3-4-10-26-18-8-6-16(14-22)20(12-18)24-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWIMRZLAWHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCOC2=CC(=C(C=C2)C=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

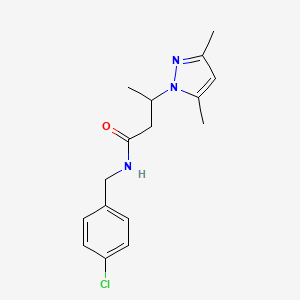
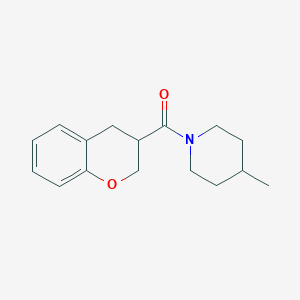
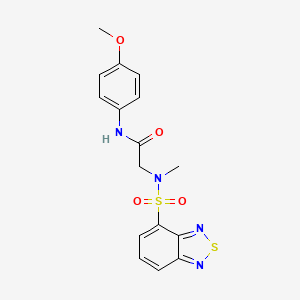
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
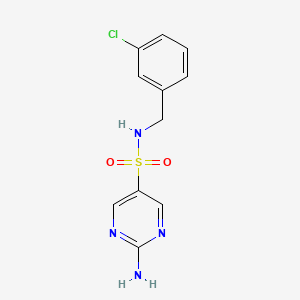

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
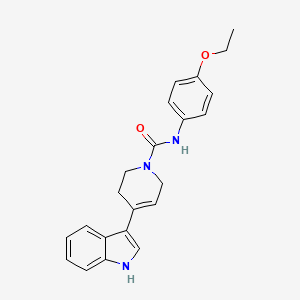
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)